4-Benzoyl-3-methylpiperazin-2-one chemical properties
4-Benzoyl-3-methylpiperazin-2-one chemical properties
An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Core Chemical Properties and Synthetic Methodologies
This technical guide provides a comprehensive overview of the core chemical properties, synthetic protocols, and structural information for 4-Benzoyl-3-methylpiperazin-2-one, a molecule of interest within the broader class of piperazine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
4-Benzoyl-3-methylpiperazin-2-one is a substituted piperazinone, a heterocyclic motif frequently utilized in the development of pharmaceuticals due to its ability to enhance properties like water solubility and bioavailability[1]. The core chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of 4-Benzoyl-3-methylpiperazin-2-one
| Property | Value | Source |
| IUPAC Name | 4-benzoyl-3-methylpiperazin-2-one | PubChem |
| Molecular Formula | C12H14N2O2 | [2] |
| Molecular Weight | 218.25 g/mol | PubChem |
| Monoisotopic Mass | 218.10553 Da | [2] |
| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C12H14N2O2/c1-9-11(15)13-7-8-14(9)12(16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15) | [2] |
| InChIKey | WOPYVIDWKPDYRZ-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.9 | [2] |
| Predicted Collision Cross Section ([M+H]+) | 149.4 Ų | [2] |
Experimental Protocols
The synthesis of substituted piperazinones is a critical process in medicinal chemistry. While specific protocols for 4-benzoyl-3-methylpiperazin-2-one are not extensively published, established methods for creating chiral piperazinone derivatives provide a reliable framework. The chirality at the C3 position is a key feature, often crucial for biological activity, necessitating stereoselective synthesis[3].
General Synthesis of Chiral 3-Methylpiperazin-2-one Precursors
A common and effective route involves the deprotection of a protected intermediate, which leads to spontaneous intramolecular cyclization to form the piperazin-2-one ring[1]. A prevalent method is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected precursor[3][4].
Protocol: Synthesis of (R)-3-methylpiperazin-2-one via Hydrogenolysis [4]
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Precursor Preparation: The synthesis begins with a precursor such as methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
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Hydrogenolysis: 10g of the precursor is dissolved in 100mL of methanol.
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Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.
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Hydrogenation: The mixture is subjected to hydrogen gas at a pressure of 1.8 MPa.
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Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.
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Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography (using an eluent such as ethyl acetate/methanol 9/1) to yield the white solid product, (R)-3-methylpiperazin-2-one[4].
N-Acylation to form 4-Benzoyl-3-methylpiperazin-2-one
The final step involves the acylation of the secondary amine at the N4 position.
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Reactant Dissolution: The synthesized (R)-3-methylpiperazin-2-one is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)[3].
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Base Addition: An organic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger.
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Acylation: Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.
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Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
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Quenching and Extraction: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography to yield 4-benzoyl-3-methylpiperazin-2-one.
Structural Relationships and Synthetic Pathways
The synthesis of chiral piperazinones is a multi-step process. The following diagram illustrates a representative workflow for the synthesis of the core chiral intermediate, (R)-3-methylpiperazin-2-one, which is the direct precursor for N-acylation.
Caption: A simplified workflow for the synthesis of a key chiral piperazinone intermediate.
Biological Context
Piperazine and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties[5][6]. Specifically, substituted piperazines have been investigated as selective kappa opioid receptor (KOR) antagonists, which are potential therapeutic agents for treating depression, anxiety, and addiction[7]. While the specific biological activity and signaling pathways of 4-benzoyl-3-methylpiperazin-2-one are not thoroughly documented in publicly available literature, its structural similarity to other pharmacologically active piperazinones suggests its potential as a scaffold in medicinal chemistry for targeting various biological systems. Further research is required to elucidate its specific mechanism of action and therapeutic potential.
References
- 1. (S)-3-Methylpiperazin-2-one | 78551-38-9 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-benzoyl-3-methylpiperazin-2-one (C12H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. (R)-3-Methylpiperazin-2-one | 922178-61-8 | Benchchem [benchchem.com]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
